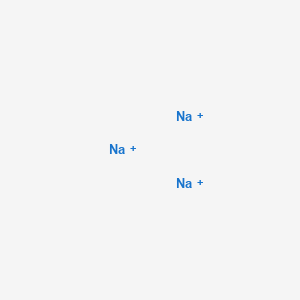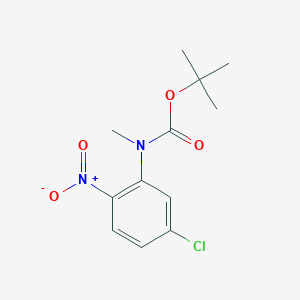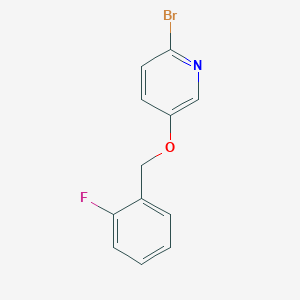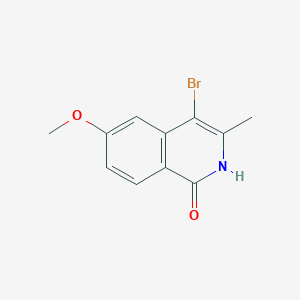
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 3rd position on the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-3-methyl-2H-isoquinolin-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxy-3-methyl-2H-isoquinolin-1-one
- 4-bromo-3-methyl-2H-isoquinolin-1-one
- 4-bromo-6-methoxy-2H-isoquinolin-1-one
Uniqueness
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to the specific combination of substituents on the isoquinolinone core. The presence of both bromine and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
869897-99-4 |
|---|---|
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
4-bromo-6-methoxy-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(14)13-6/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
FJGUMINAPDFUIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2)OC)C(=O)N1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
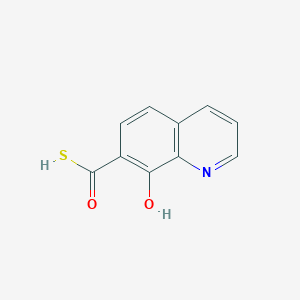
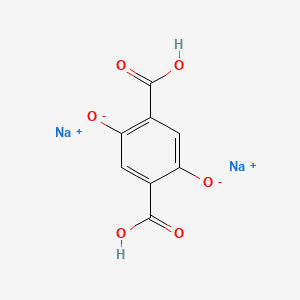
![2-[3-(4-Chlorophenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8492309.png)
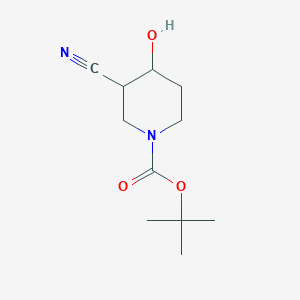
![1h-Imidazole,2-(3-fluoro-4-methoxyphenyl)-1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-](/img/structure/B8492327.png)
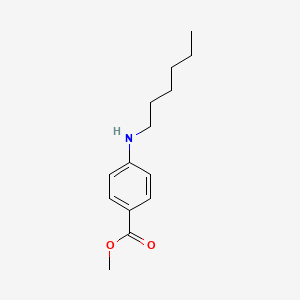
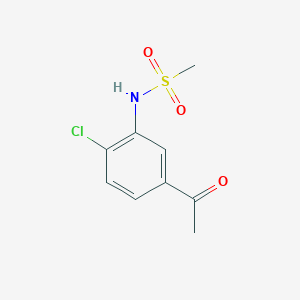
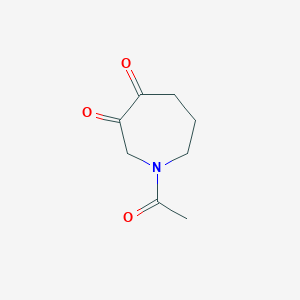
![3-(2-fluoroethoxy)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8492354.png)
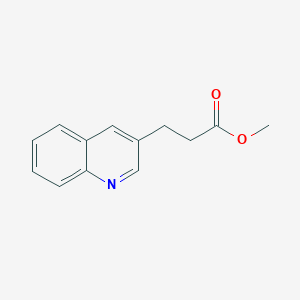
![Ethyl {[5-(5-oxocyclopent-1-en-1-yl)pentyl]sulfanyl}acetate](/img/structure/B8492363.png)
